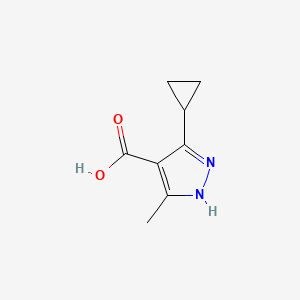

5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

描述

5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H10N2O2. It is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound features a cyclopropyl group, a methyl group, and a carboxylic acid functional group attached to a pyrazole ring, making it a unique and interesting molecule for various scientific studies.

作用机制

Target of Action

Similar compounds have been known to target the respiratory system .

Mode of Action

Related compounds have shown to inhibit succinate dehydrogenase, a complex ii in the mitochondrial respiration chain .

Biochemical Pathways

Inhibition of succinate dehydrogenase, as seen in related compounds, can disrupt the mitochondrial respiration chain, affecting energy production within the cell .

Pharmacokinetics

Related compounds have shown extensive metabolism at numerous positions within the molecule, including ring oxidation and conjugation with glutathione, ring opening, n-demethylation, and alkyl side-chain hydroxylation, followed by oxidation to carboxylic acids .

Result of Action

The inhibition of succinate dehydrogenase, as seen in related compounds, can disrupt energy production within the cell, potentially leading to cell death .

生化分析

Biochemical Properties

5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as D-amino acid oxidase (DAO), which is responsible for the oxidative deamination of D-amino acids . The interaction between this compound and DAO results in the inhibition of the enzyme’s activity, thereby affecting the metabolic processes that rely on DAO.

Additionally, this compound has been observed to form hydrogen bonds with proteins, which can influence the protein’s structure and function. The compound’s ability to participate in hydrogen bonding is attributed to the presence of the carboxylic acid group, which can donate and accept hydrogen bonds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of D-amino acid oxidase by this compound leads to a reduction in oxidative stress within cells, as the enzyme is involved in the production of reactive oxygen species . This reduction in oxidative stress can have downstream effects on cell signaling pathways that are sensitive to changes in the cellular redox state.

Furthermore, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins. This modulation can result in changes in the expression levels of genes involved in various cellular processes, including metabolism, cell growth, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to the active site of D-amino acid oxidase, leading to the inhibition of the enzyme’s activity . This binding is facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues.

In addition to enzyme inhibition, this compound can also interact with other biomolecules, such as transcription factors, to influence gene expression. The compound’s ability to form hydrogen bonds and participate in hydrophobic interactions allows it to bind to specific regions of these proteins, thereby modulating their activity and, consequently, the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . The compound’s stability can be influenced by factors such as pH, temperature, and the presence of other reactive species.

Long-term exposure to this compound has been observed to result in sustained inhibition of D-amino acid oxidase activity, leading to prolonged reductions in oxidative stress and alterations in cellular metabolism . These effects can have significant implications for the study of chronic conditions and the development of therapeutic interventions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can effectively inhibit D-amino acid oxidase activity without causing significant adverse effects . Higher doses of the compound have been associated with toxic effects, including liver and kidney damage, due to the accumulation of the compound and its metabolites in these organs .

Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biochemical and cellular effects. Beyond this threshold, increasing the dosage does not proportionally enhance the effects but rather increases the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with D-amino acid oxidase. The inhibition of this enzyme by the compound affects the catabolism of D-amino acids, leading to changes in the levels of these amino acids and their metabolites . This can result in alterations in metabolic flux and the accumulation of specific metabolites, which can have downstream effects on cellular function and overall metabolism.

Additionally, this compound may interact with other enzymes and cofactors involved in related metabolic pathways, further influencing the metabolic landscape of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to be taken up by cells through active transport mechanisms, involving transporters that recognize the carboxylic acid group . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation.

The distribution of this compound within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and clearance from the body .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been observed to localize to specific cellular compartments, such as the cytoplasm and mitochondria, where it can exert its effects on enzyme activity and cellular metabolism . Targeting signals and post-translational modifications may play a role in directing the compound to these compartments, ensuring its proper localization and function.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone, followed by oxidation to form the desired pyrazole ring . The reaction conditions often include the use of a strong acid or base as a catalyst and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound can be achieved through a one-pot synthesis method, which involves the condensation of cyclopropyl hydrazine with a suitable ketone, followed by oxidation. This method is advantageous due to its simplicity and high yield . The use of continuous flow reactors can further enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, alcohols, and oxidized derivatives, which can be further utilized in different chemical syntheses .

科学研究应用

5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

相似化合物的比较

Similar Compounds

3-Methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the cyclopropyl group.

5-Cyclopropyl-3-(4-methyl-3-pentenyl)-1H-pyrazole-4-carboxylic acid: Contains an additional alkyl group.

3-Aminopyrazole-4-carboxylic acid: Contains an amino group instead of a methyl group.

Uniqueness

5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic systems and for exploring new biological activities .

生物活性

5-Cyclopropyl-3-methyl-1H-pyrazole-4-carboxylic acid (CPMPC) is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CPMPC, focusing on its pharmacological potential, interaction with biological targets, and relevant research findings.

Chemical Structure and Properties

CPMPC features a unique pyrazole structure characterized by a cyclopropyl group and a carboxylic acid functional group. Its molecular formula is C_8H_10N_2O_2, with a molecular weight of approximately 166.18 g/mol. The presence of the cyclopropyl group contributes to its chemical reactivity and potential interactions with various biological targets .

Anti-inflammatory Properties

Research indicates that CPMPC exhibits significant anti-inflammatory properties. Studies have shown that it can modulate several biological pathways involved in inflammation, making it a candidate for further pharmacological studies . The compound's structure suggests potential interactions with enzymes and receptors associated with inflammatory processes.

Antifungal Activity

In vitro studies have demonstrated that CPMPC possesses antifungal activity against various phytopathogenic fungi. For instance, it was tested alongside several derivatives in mycelia growth inhibition assays, showing promising results against fungal strains . This activity highlights its potential application in agricultural settings as a fungicide.

Cytotoxicity and Cancer Research

CPMPC has also been investigated for its cytotoxic effects against cancer cell lines. Although specific data on CPMPC's cytotoxicity is limited, the broader class of pyrazole derivatives has been shown to possess anticancer properties. For example, related compounds have demonstrated activity against leukemia cell lines and exhibited mechanisms such as apoptosis induction through caspase activation .

Structure-Activity Relationship (SAR)

The biological activity of CPMPC can be influenced by structural modifications. A comparative analysis of similar compounds reveals that variations in substituents can significantly affect their reactivity and biological profiles. For instance:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid | Similar pyrazole structure | Different position of substituents affects reactivity |

| 1-Cyclopropyl-3-methyl-1H-pyrazole | Lacks carboxylic acid group | May exhibit different biological activities |

| 5-Methyl-1H-pyrazole | Simplified structure | Commonly studied for various biological effects |

This table illustrates how structural diversity within the pyrazole family can influence biological activity, emphasizing the unique aspects of CPMPC .

Interaction Studies

Understanding the interaction of CPMPC with biological targets is crucial for elucidating its mechanism of action. Preliminary studies suggest that CPMPC may interact with specific enzymes or receptors involved in metabolic pathways, influencing their activity . Further research is necessary to fully characterize these interactions and assess their therapeutic implications.

Synthesis and Evaluation

Recent studies have focused on synthesizing derivatives of CPMPC to evaluate their biological activities comprehensively. For example, a series of novel compounds structurally related to CPMPC were synthesized and tested for antifungal activity against seven phytopathogenic fungi, demonstrating varying degrees of efficacy .

Pharmacological Implications

The pharmacological implications of CPMPC are significant given its potential anti-inflammatory and antifungal properties. As research progresses, there is an opportunity to explore its applications in both pharmaceutical and agricultural fields.

属性

IUPAC Name |

3-cyclopropyl-5-methyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-6(8(11)12)7(10-9-4)5-2-3-5/h5H,2-3H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQFIMTQDCFPQEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001209940 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-cyclopropyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287752-79-7 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-cyclopropyl-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-cyclopropyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001209940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。